molecular formula C13H17NO3S B173688 tert-butyl 2-formyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate CAS No. 165947-55-7

tert-butyl 2-formyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate

Cat. No.: B173688
CAS No.: 165947-55-7
M. Wt: 267.35 g/mol
InChI Key: LEONLAFPFCQRNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-formyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate is a heterocyclic compound that features a thieno[3,2-c]pyridine core

Preparation Methods

The synthesis of tert-butyl 2-formyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the formation of the thieno[3,2-c]pyridine core followed by the introduction of the tert-butyl ester and formyl groups. Reaction conditions often involve the use of catalysts and specific reagents to ensure high yield and purity. Industrial production methods may involve optimization of these reactions to scale up the process while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

Tert-butyl 2-formyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

Tert-butyl 2-formyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 2-formyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate involves its interaction with molecular targets and pathways. The formyl group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological molecules. The thieno[3,2-c]pyridine core may interact with enzymes or receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Similar compounds to tert-butyl 2-formyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate include other thieno[3,2-c]pyridine derivatives and heterocyclic compounds with similar structures. These compounds may share some chemical properties but differ in their reactivity and applications. For example:

This compound stands out due to its specific functional groups and potential for diverse applications in various scientific fields.

Properties

IUPAC Name

tert-butyl 2-formyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3S/c1-13(2,3)17-12(16)14-5-4-11-9(7-14)6-10(8-15)18-11/h6,8H,4-5,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEONLAFPFCQRNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C=C(S2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40474322
Record name tert-Butyl 2-formyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40474322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165947-55-7
Record name tert-Butyl 2-formyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40474322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 2-formyl-4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

The solution of the compound prepared in (a) (1.2 g) in dichloromethane (20 ml) was added pyridinium chlorochromate (1.1 g), and the mixture was stirred at room temperature for 4 hours. After the reaction mixture was filtered through FLORISIL, the filtrate was concentrated and purified by column chromatography on silica gel to give 1.07 g of the title compound from the fraction eluted with ethyl acetate:n-hexane=1:3 (yield, 89.8%).
Name
( a )
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

tert-butyl 2-(formyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate was prepared according to the procedure outlined in Example 1, (Step 3). Starting from tert-butyl 2-(hydroxymethyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate (1.0 g 3.7 mmol) in methylene chloride (100 ml) and active MnO2 (5 g, excess), 800 g (81% Yield) of the aldehyde derivative was isolated as brown solid. (M+H) 268.
[Compound]
Name
aldehyde
Quantity
800 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

The solution of the compound prepared in (a) (1.2 g) in dichloromethane (20 ml) was added pyridinium chlorochromate (1.1 g), and the mixture was stirred at room temperature for 4 hours. After the reaction mixture was filtered through FLORISIL, the filtrate was concentrated and purified by column chromatography on silica gel to give 1.07 g of the title compound from the fraction eluted with ethyl acetate:n-hexane=1:3 (yield, 89.8%).
Name
( a )
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

To a solution of tert-butyl 6,7-dihydro-2-(hydroxymethyl)thieno[3,2-c]pyridine-5(4H)-carboxylate (1.6 g, 0.006 mol) in dichloromethane (18 ml), sodium hydrogen carbonate (1.06 g) dissolved in water was added and the resulting mixture was cooled to 0° C. Then a catalytic amount of TEMPO followed by NaOCl (18 ml, 10×) were added at 0° C. and the reaction mixture was stirred for 1-2 h at room temperature. Progress of the reaction was monitored by TLC (30% ethyl acetate/hexane). Upon completion of the reaction, the reaction mixture were diluted with water (20 ml) and dichloromethane (20 ml). Then the dichloromethane layer was separated and the aqueous layer was extracted with dichloromethane. The combined extract was dried over sodium sulfate, concentrated under reduced pressure and the crude so obtained was purified by column chromatography (silica, 7% ethyl acetate/hexane) to yield the titled compound as a pale yellow solid.
Quantity
1.06 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
18 mL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Four
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl 2-formyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-butyl 2-formyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate
Reactant of Route 3
Reactant of Route 3
tert-butyl 2-formyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate
Reactant of Route 4
Reactant of Route 4
tert-butyl 2-formyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate
Reactant of Route 5
Reactant of Route 5
tert-butyl 2-formyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate
Reactant of Route 6
Reactant of Route 6
tert-butyl 2-formyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.